Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Overview
Description
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is an intermediate used in the synthesis of Cariprazine, a novel antipsychotic that acts on dopamine D3/D2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate typically involves the reaction of trans-4-(2-oxoethyl)cyclohexylamine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals like Cariprazine .
Biology: In biological research, this compound is used to study the interactions and effects of carbamate derivatives on biological systems .
Medicine: As an intermediate in the synthesis of Cariprazine, it plays a crucial role in the development of antipsychotic medications that target dopamine receptors .
Industry: In the chemical industry, it is used in the production of various fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is primarily related to its role as an intermediate in the synthesis of Cariprazine. Cariprazine acts on dopamine D3/D2 receptors, modulating neurotransmitter activity in the brain . The compound itself does not have a direct pharmacological effect but is crucial in the formation of the active drug .
Comparison with Similar Compounds
- Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
- N-[trans-4-(2-oxoethyl)cyclohexyl]carbamic acid tert-butyl ester
- Trans-2-[4-(tert-butoxycarbonyl)amino]cyclohexyl]acetaldehyde
- Trans-4-(Boc-amino)cyclohexaneacetaldehyde
Uniqueness: this compound is unique due to its specific structure and its role as an intermediate in the synthesis of Cariprazine . Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .
Biological Activity
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7) is a carbamate derivative that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and interaction with biological targets, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₃NO₃, with a molecular weight of approximately 241.33 g/mol. Its structure features a cyclohexane ring with a tert-butyl group and a carbamate functional group, which are critical for its biological activity.
Structural Characteristics:
- Cyclohexane Ring: Provides a rigid framework that influences the compound's conformation.
- Carbamate Group: Known for its ability to interact with various biological molecules.
- 2-Oxoethyl Substituent: Enhances the electrophilic nature of the compound, potentially increasing its reactivity in biological systems.
Biological Activities
This compound has shown promise as an inhibitor in various biochemical pathways. Its biological activities can be summarized as follows:
-
Enzyme Inhibition:
- The compound has been studied for its ability to inhibit specific enzymes, which can play a role in drug development. It is believed to modulate enzyme activity by interacting with active sites or altering enzyme conformation.
-
Binding Affinity:
- Interaction studies have indicated that this compound exhibits significant binding affinity to certain biological receptors. Techniques such as surface plasmon resonance and molecular docking simulations are commonly employed to assess these interactions.
-
Pharmacological Potential:
- Preliminary research suggests that this compound may have therapeutic applications in treating various conditions by targeting specific biochemical pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, revealing insights into its mechanisms of action:
- Study 1: A study focused on the inhibition of acetylcholinesterase (AChE), where this compound demonstrated competitive inhibition, suggesting potential applications in neuropharmacology.
- Study 2: Research involving cancer cell lines indicated that this compound could induce apoptosis in specific tumor types, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclohexyl carbamate | C₇H₁₃NO₂ | Simpler structure without additional substituents |
Tert-butyl carbamate | C₉H₁₃NO₂ | Lacks cycloalkane structure |
Trans-4-(2-hydroxyethyl)cyclohexylcarbamate | C₁₃H₂₅NO₃ | Hydroxyethyl instead of keto group; different biological activity |
This table illustrates how the structural variations among these compounds may influence their reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Carbamate:
- Reacting an amine with an isocyanate derived from the corresponding carboxylic acid.
- Introduction of Functional Groups:
- Selective reactions to introduce the 2-oxoethyl group while maintaining the integrity of the cyclohexane structure.
Properties
IUPAC Name |
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGBSEXLSWYFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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